molecular formula C10H9ClO5S B2652026 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid CAS No. 885532-09-2

6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Cat. No. B2652026
CAS RN: 885532-09-2
M. Wt: 276.69
InChI Key: ZIMPRNQMDJRHDU-UHFFFAOYSA-N
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Description

The compound “6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid” is a complex organic molecule. It contains a benzopyran ring (a fused benzene and pyran ring), a chlorosulfonyl group (-SO2Cl), and a carboxylic acid group (-COOH) .


Synthesis Analysis

While the exact synthesis of this compound is not available, chlorosulfonyl derivatives are typically synthesized from their corresponding compounds by treatment with chlorosulfonic acid . The carboxylic acid group could potentially be introduced through various functional group interconversions .


Chemical Reactions Analysis

The chlorosulfonyl group is a good leaving group, and could potentially undergo nucleophilic substitution reactions . The carboxylic acid group can participate in various reactions such as esterification and amide formation .

Scientific Research Applications

Synthesis and Chemical Properties

6-(Chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid and its derivatives have been a subject of research for their potential in various chemical synthesis and applications. The compound is a rigid analogue of clofibric acid and has been explored for its optical properties and absolute configuration. The synthesis and absolute configuration of 6-chloro-2,3-dihydro-4H-1-benzopyran carboxylic acids, including its isomers, have been established by Loiodice et al. (1995), highlighting its significance in stereochemistry and potential pharmaceutical applications (Loiodice et al., 1995).

Application in Organic Synthesis

This compound has also been instrumental in the synthesis of various sulfonates and sulfonamides. Shahrisa et al. (2010) synthesized new chlorosulfonylarylpyrones and related sulfonates and sulfonamides, showing the versatility of chlorosulfonyl compounds in organic synthesis. The study demonstrates how these compounds can be used to create a variety of chemical structures, expanding the toolkit for organic chemists (Shahrisa et al., 2010).

Mechanistic Studies and Functionalization Reactions

Mechanistic studies and functionalization reactions are other areas where this chemical has found relevance. For example, Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, providing insights into the chemical behavior and reaction pathways of related compounds (Yıldırım et al., 2005).

Synthesis of Novel Compounds

Furthermore, the compound has been used in the synthesis of novel compounds with potential biological activities. For instance, Singh et al. (1991) found N-[[(Chlorosulfinyl)oxy]methylene]-N-methylmethanaminium chloride to be an efficient and mild dehydrating agent for generating monophenyl-, diphenyl-, and monochloroketenes from the corresponding carboxylic acids. These ketenes underwent cycloaddition reactions to afford various pyrimidinones, azetidinones, and pyridones, showing the compound's utility in creating pharmacologically relevant structures (Singh et al., 1991).

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its intended use or biological target .

Safety and Hazards

While specific safety and hazard data for this compound is not available, chlorosulfonyl compounds are typically corrosive and should be handled with care . Carboxylic acids can cause burns and eye damage .

Future Directions

The future directions for this compound would depend on its intended use. Given its complex structure, it could potentially be explored for various applications in medicinal chemistry or materials science .

properties

IUPAC Name

6-chlorosulfonyl-3,4-dihydro-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO5S/c11-17(14,15)8-1-2-9-6(4-8)3-7(5-16-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMPRNQMDJRHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

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